(3,4-Dihydroxyphenylamino)-2-imidazoline

Prejunctional alpha-adrenoceptor Structure-activity relationship Imidazoline pharmacology

(3,4-Dihydroxyphenylamino)-2-imidazoline, commonly abbreviated as DPI and also referred to as 2-(3,4-dihydroxyphenylimino)imidazolidine, is a synthetic catechol-containing imidazoline derivative (C₉H₁₁N₃O₂, MW 193.2 g/mol). Originally introduced in 1975 as a potent agonist at dopamine receptors mediating neuronal inhibition, subsequent pharmacological characterization over the following decade reclassified DPI as a potent mixed α₁/α₂-adrenoceptor agonist rather than a dopamine receptor agonist.

Molecular Formula C9H11N3O2
Molecular Weight 193.2 g/mol
CAS No. 57101-49-2
Cat. No. B1199796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dihydroxyphenylamino)-2-imidazoline
CAS57101-49-2
Synonyms(3,4-dihydroxyphenylamino)-2-imidazoline
(3,4-dihydroxyphenylamino)-2-imidazoline, hydrochloride
(3,4-dihydroxyphenylamino)-2-imidazoline, mono-hydrobromide
(3,4-dihydroxyphenylamino)-2-imidazoline, mono-hydrochloride
2-(3,4-dihydroxyphenylimino)imidazolidine
DPI ((3,4-dihydroxyphenylamino)-2-imidazoline)
Molecular FormulaC9H11N3O2
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=CC(=C(C=C2)O)O
InChIInChI=1S/C9H11N3O2/c13-7-2-1-6(5-8(7)14)12-9-10-3-4-11-9/h1-2,5,13-14H,3-4H2,(H2,10,11,12)
InChIKeyXSOORMTWBMMJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Dihydroxyphenylamino)-2-imidazoline (DPI, CAS 57101-49-2): Compound Identity and Pharmacological Classification


(3,4-Dihydroxyphenylamino)-2-imidazoline, commonly abbreviated as DPI and also referred to as 2-(3,4-dihydroxyphenylimino)imidazolidine, is a synthetic catechol-containing imidazoline derivative (C₉H₁₁N₃O₂, MW 193.2 g/mol) [1]. Originally introduced in 1975 as a potent agonist at dopamine receptors mediating neuronal inhibition, subsequent pharmacological characterization over the following decade reclassified DPI as a potent mixed α₁/α₂-adrenoceptor agonist rather than a dopamine receptor agonist [2][3]. The compound exists in free-base form (CAS 57101-49-2) and as hydrobromide and hydrochloride salts and remains primarily a research tool compound for dissecting adrenoceptor pharmacology [1].

Why Generic Substitution of (3,4-Dihydroxyphenylamino)-2-imidazoline (DPI) with Other Imidazoline or Catecholamine Agents Fails


DPI occupies a unique pharmacological intersection: it is a catechol-containing imidazoline that functions as a mixed α₁/α₂-adrenoceptor agonist with negligible functional dopamine receptor agonism, yet structurally resembles both clonidine (a halogenated imidazoline) and catecholamine dopamine agonists such as TL-99 or apomorphine [1]. This dual heritage means that substituting DPI with a classical α₂-agonist (e.g., clonidine) loses the catechol-dependent peripheral vascular actions, while substituting with a dopamine agonist (e.g., TL-99) fails to recapitulate the α-adrenoceptor-mediated effects that dominate DPI's in vivo profile [2][3]. Furthermore, DPI's limited brain penetration distinguishes it sharply from centrally-acting agents such as clonidine, producing divergent metabolic outcomes at identical doses [4]. The quantitative evidence below demonstrates that DPI cannot be replaced by any single in-class compound without fundamentally altering experimental outcomes.

Quantitative Comparative Evidence for (3,4-Dihydroxyphenylamino)-2-imidazoline (DPI) Differentiation


Prejunctional Alpha-Adrenoceptor Selectivity vs. Clonidine and Aryliminoimidazolidine Series

In a systematic study of aryliminoimidazolidines assessing pre- and postjunctional α-adrenergic agonist potency in the isolated rabbit ear artery, DPI (2-(3,4-dihydroxyphenylimino)imidazolidine) was identified as both the most potent and most selective prejunctional α-agonist within the entire series, which included clonidine [1]. While all compounds in the series acted preferentially on prejunctional α-adrenoceptors, the degree of prejunctional selectivity was highly dependent on ring substitution. DPI's 3,4-dihydroxy substitution pattern conferred the greatest separation between prejunctional and postjunctional potency among all analogues tested [1]. Clonidine, by comparison, was characterized as a preferentially prejunctional agonist but with lower overall selectivity than DPI [1].

Prejunctional alpha-adrenoceptor Structure-activity relationship Imidazoline pharmacology

Functional Alpha-2 Adrenoceptor Potency (EC₅₀) vs. Absence of Striatal Dopamine Receptor Agonism

In a comparative in vitro neurotransmitter release study, DPI inhibited K⁺-induced [³H]noradrenaline release from rat neocortical slices with an EC₅₀ of 61 nM, consistent with potent α₂-adrenoceptor agonism, while being completely unable to stimulate striatal dopamine (DA) receptors [1]. The study directly compared DPI with the dopamine agonist TL-99 (6,7-dihydroxy-2-dimethylaminotetralin) and the α₂-adrenoceptor agonist clonidine. Notably, both DPI and TL-99 underwent rapid decomposition in Krebs-Ringer bicarbonate superfusion medium, which was prevented by EDTA and ascorbic acid, a critical methodological consideration [1]. In contrast to TL-99, which acts as a dopamine receptor agonist, DPI's functional activity was restricted to α-adrenoceptors in this preparation [1].

Alpha-2 adrenoceptor Neurotransmitter release Dopamine receptor selectivity

In Vivo Hypertensive and Hypothermic Potency (ED₅₀) vs. Clonidine

Following peripheral administration in pithed rats, DPI increased diastolic blood pressure with an ED₅₀ of 4.4 nmol/kg i.v. and decreased rectal temperature with an ED₅₀ of 2.0 μmol/kg i.p. [1]. The hypertensive response was mediated by both α₁- and α₂-adrenergic mechanisms, as demonstrated by antagonist pretreatment. Qualitatively, the DPI-induced effects correlated well with those reported for its structural analogue clonidine, suggesting a shared mechanism of action; however, dopamine receptor antagonists lacked inhibitory potency toward any DPI-elicited response [1]. For context, clonidine's ED₅₀ as an α₂-agonist in pithed rat pressor models has been reported as approximately 19.4 μg/kg (≈84 nmol/kg) from independent studies [2], indicating that DPI is approximately 19-fold more potent on a molar basis for peripherally-mediated pressor effects.

Cardiovascular pharmacology In vivo potency Alpha-adrenoceptor agonism

Diuretic Activity vs. Dopamine, Apomorphine, and N-n-Propylnorapomorphine (NPA)

In a comparative study of the diuretic effects of dopaminomimetic agents in rats, DPI exerted a far greater diuretic effect than dopamine (DA) itself, while the classical dopamine agonists apomorphine (APO) and (±)-N-n-propyl-norapomorphine (NPA) failed to increase urine excretion entirely [1]. The diuretic effect of both DA and DPI was antagonized by α-adrenergic receptor antagonists (phentolamine, yohimbine) and bulbocapnine, but not by dopamine receptor blockers (haloperidol, pimozide, sulpiride, ergometrine), confirming that DPI's diuretic action is mediated through α-adrenoceptor stimulation, not dopamine receptors [1].

Renal pharmacology Diuretic activity Alpha-adrenoceptor-mediated diuresis

Limited Blood-Brain Barrier Penetration vs. Centrally-Acting Clonidine

In a study examining the hyperglycemic response induced by α₂-adrenoceptor agonists, 2-(3,4-dihydroxyphenylimino)imidazoline (DPI) was identified as an α₂-agonist that does not penetrate into the central nervous system [1]. At the same dose, DPI caused a lowering of blood glucose, whereas clonidine produced the opposite (hyperglycemic) effect, attributable to clonidine's central site of action [1]. This CNS exclusion is consistent with earlier findings that DPI did not penetrate into the brain in substantial amounts following intraperitoneal administration (25 μmol/kg) [2], and that its effects on striatal dopamine turnover are mediated indirectly through peripheral α₂-adrenoceptor mechanisms rather than direct central action [2].

Blood-brain barrier Central vs. peripheral selectivity Metabolic pharmacology

Optimal Research and Industrial Application Scenarios for (3,4-Dihydroxyphenylamino)-2-imidazoline (DPI)


Prejunctional Alpha-Adrenoceptor Pharmacology: Isolating Neuronal vs. Smooth Muscle Contributions

DPI's demonstrated status as the most potent and most selective prejunctional α-agonist among aryliminoimidazolidines, including clonidine [1], positions it as the optimal tool for experiments requiring maximal discrimination between prejunctional neuronal α-adrenoceptors and postjunctional smooth muscle α-adrenoceptors. In isolated perfused artery preparations, DPI enhances vasoconstrictor responses to sympathetic nerve stimulation via activation of postjunctional α₂-adrenoceptors, acting comparably to clonidine and TL-99 [2]. Researchers studying prejunctional modulation of neurotransmitter release can leverage DPI's selectivity to attribute effects specifically to neuronal α₂-adrenoceptors with minimal confounding postjunctional vasoconstriction.

Peripheral Alpha-2 Adrenoceptor Studies Requiring CNS Exclusion

DPI's inability to penetrate the blood-brain barrier in substantial amounts [1][2] makes it indispensable for studies requiring peripheral α₂-adrenoceptor activation without central nervous system involvement. Unlike clonidine, which produces centrally-mediated hyperglycemia, DPI produces the opposite glycemic effect at the same dose due to its peripheral restriction [1]. This property is critical for cardiovascular, renal, and metabolic studies where central α₂-agonist effects (sedation, hypotension, sympatholysis) would confound interpretation of peripheral mechanisms.

Alpha-Adrenoceptor-Mediated Diuresis Research

DPI's uniquely robust diuretic effect, far exceeding that of dopamine while classical dopamine agonists (apomorphine, NPA) remain completely inactive [1], establishes it as the compound of choice for investigating α-adrenoceptor-mediated regulation of renal water handling. The diuretic response is blocked by α-adrenergic antagonists (phentolamine, yohimbine) but not by dopamine antagonists (haloperidol, sulpiride), confirming a pure α-adrenoceptor mechanism [1]. This clean pharmacological profile enables unambiguous dissection of renal α-adrenoceptor functions.

Dopamine vs. Adrenoceptor Pharmacology Discrimination Studies

DPI's functional selectivity profile—potent α₂-adrenoceptor agonism (EC₅₀ = 61 nM) with complete absence of striatal dopamine receptor activity [1]—makes it an essential reference compound for studies dissecting the contributions of α-adrenoceptors vs. dopamine receptors in complex tissue preparations. Its use alongside dopamine agonists such as TL-99 and classical α₂-agonists such as clonidine provides a critical control for attributing observed effects to specific receptor populations, particularly in brain regions where both receptor types are co-expressed.

Quote Request

Request a Quote for (3,4-Dihydroxyphenylamino)-2-imidazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.